Product packaging for 2-Amino-5-fluorobenzoic acid(Cat. No.:CAS No. 446-08-2)

2-Amino-5-fluorobenzoic acid

Cat. No.: B014672
CAS No.: 446-08-2
M. Wt: 155.13 g/mol
InChI Key: FPQMGQZTBWIHDN-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity of 2-Amino-5-fluorobenzoic Acid

This compound is an aromatic organic compound that belongs to the class of aminobenzoic acids. chemicalbook.com It is structurally characterized as an anthranilic acid molecule where a hydrogen atom at the fifth position on the phenyl ring is substituted by a fluorine atom. chemicalbook.com This substitution significantly influences the compound's chemical properties and biological activity.

The compound is systematically known by its IUPAC name, this compound. It is also commonly referred to by synonyms such as 5-fluoroanthranilic acid and 5-FAA. chemimpex.comcaymanchem.comsynquestlabs.com Its unique chemical structure is assigned the Chemical Abstracts Service (CAS) Registry Number 446-08-2. chemimpex.com

Below is a comprehensive table detailing the key chemical identifiers for this compound:

IdentifierValue
IUPAC Name This compound
Synonyms 5-Fluoroanthranilic acid, 5-FAA
CAS Number 446-08-2
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
PubChem CID 101412
ChEBI ID CHEBI:78042
MDL Number MFCD00055566
SMILES C1=C(C(=C(C=C1F)N)C(=O)O)
InChI InChI=1S/C7H6FNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)

This table was generated based on data from multiple sources. chemimpex.comcaymanchem.comvulcanchem.comchemscene.com

Significance and Research Context of this compound as a Fluorinated Anthranilic Acid Derivative

This compound holds considerable significance in various fields of scientific research, primarily due to its identity as a fluorinated derivative of anthranilic acid. The presence of the fluorine atom imparts unique properties to the molecule, enhancing its utility as a versatile building block and research tool. chemimpex.comchemimpex.com

In biochemical and genetic research , this compound is utilized as a selective agent. caymanchem.commedchemexpress.com Specifically, it functions as a toxic antimetabolite in the tryptophan pathway of yeast, such as Saccharomyces cerevisiae. chemicalbook.comcaymanchem.com This property allows researchers to use it for counterselection of the TRP1 gene, a common genetic marker. caymanchem.comnih.gov Strains lacking the TRP1 gene are resistant to the inhibitory effects of this compound, enabling a growth-based positive selection for this genetic marker in plasmid manipulations and other genetic procedures. caymanchem.commedchemexpress.com

Furthermore, the compound finds application in agrochemical research as a precursor for the synthesis of new herbicides and pesticides. chemimpex.com The unique characteristics imparted by the fluorine atom can lead to the design of agrochemicals with improved environmental profiles and reduced toxicity. chemimpex.com

The study of its molecular structure through techniques like X-ray crystallography has provided detailed insights into its solid-state conformation, revealing an almost planar molecule with specific hydrogen bonding patterns. nih.govresearchgate.net This fundamental understanding of its structure is crucial for predicting its interactions with biological targets and for designing new molecules with desired properties. researchgate.net Computational studies, such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, have been employed to investigate its vibrational spectra and intramolecular interactions, further elucidating the stabilizing effects of its substituent groups. ebi.ac.ukresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO2 B014672 2-Amino-5-fluorobenzoic acid CAS No. 446-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6FNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQMGQZTBWIHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196231
Record name 5-Fluoroanthranilic acid
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-08-2
Record name 2-Amino-5-fluorobenzoic acid
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Record name 5-Fluoroanthranilic acid
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Record name 446-08-2
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Record name 5-Fluoroanthranilic acid
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Record name 5-fluoroanthranilic acid
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Record name 5-FLUOROANTHRANILIC ACID
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Amino-5-fluorobenzoic Acid

The synthesis of this compound, an important precursor for various pharmaceuticals and agrochemicals, can be achieved through several established chemical pathways. google.com These routes often begin from readily available fluorinated aromatic compounds and involve multi-step transformations to introduce the required amino and carboxylic acid functionalities.

A prominent synthetic route utilizes 4-fluoroaniline (B128567) as the starting material. google.com This method proceeds through the formation of key intermediates, N-(4-fluorophenyl)-2-(hydroxyimine)acetamide and 5-fluoro-1H-indole-2,3-dione (5-fluoroisatin). google.comresearchgate.net

The synthesis involves a three-step process:

Condensation: 4-fluoroaniline is first condensed with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to produce N-(4-fluorophenyl)-2-(hydroxyimine)acetamide. google.comresearchgate.net

Cyclization: The acetamide (B32628) intermediate undergoes a cyclization reaction in the presence of concentrated sulfuric acid to yield 5-fluoro-1H-indole-2,3-dione. google.comresearchgate.net

Oxidative Cleavage: The resulting dione (B5365651) is then subjected to oxidation using hydrogen peroxide under alkaline conditions, which cleaves the heterocyclic ring to form the final product, this compound. google.comorgsyn.orgprepchem.com

This pathway is noted for its use of inexpensive and accessible raw materials, mild reaction conditions, and a straightforward, safe operational process, making it suitable for industrial-scale production. google.com

Table 1: Synthesis Steps from 4-fluoroaniline

Step Starting Material Reagents Intermediate/Product
1 4-fluoroaniline Chloral hydrate, Hydroxylamine hydrochloride N-(4-fluorophenyl)-2-(hydroxyimine)acetamide
2 N-(4-fluorophenyl)-2-(hydroxyimine)acetamide Concentrated sulfuric acid 5-fluoro-1H-indole-2,3-dione

An alternative synthetic approach starts from a 3-fluorobenzoic acid ester. google.com This method introduces the amino group through a nitration-reduction sequence.

The key steps in this route are:

Nitration: The 3-fluorobenzoic acid ester is nitrated using concentrated nitric acid at low temperatures (-10°C to 30°C). google.com

Reduction: The resulting nitro-substituted ester is then catalytically reduced to the corresponding amino ester. This is typically achieved using hydrogen gas under pressure with a mixed catalyst of metal platinum and sulfur at temperatures ranging from 50°C to 120°C. google.com

Hydrolysis: The final step involves the hydrolysis of the amino ester to yield this compound. google.com

A significant challenge in this route is the formation of the 3-fluoro-2-nitrobenzoic acid ester byproduct during the nitration step. This isomer is difficult to separate from the desired 5-fluoro-2-nitrobenzoic acid ester, which complicates the purification of the final product. google.com

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals to improve sustainability. In the context of this compound synthesis, the route starting from 4-fluoroaniline aligns with several green chemistry goals. google.com This method is considered advantageous due to its use of readily available and inexpensive raw materials, which reduces economic and environmental costs associated with starting materials. google.com Furthermore, the reaction conditions are described as mild, and the operational process is simpler and safer compared to alternatives that may require more hazardous reagents or extreme conditions. google.com Such characteristics contribute to a more environmentally benign and economically viable manufacturing process.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. indexcopernicus.comscispace.com Key benefits include dramatically reduced reaction times (from hours to minutes), improved reaction yields, and often cleaner reactions with fewer byproducts. indexcopernicus.comscispace.com The technique relies on the efficient heating of polar molecules through the direct interaction of the substrate with microwave irradiation, leading to rapid temperature increases and enhanced reaction rates. indexcopernicus.com While specific literature detailing the microwave-assisted synthesis of this compound is not extensively published, the general principles of MAOS are widely applicable to the synthesis of heterocyclic and aromatic compounds. This modern heating technique represents a promising approach for optimizing the established synthetic routes, potentially leading to more rapid, efficient, and environmentally friendly production. indexcopernicus.comresearchgate.net

Derivatization Reactions of this compound

The functional groups of this compound, the carboxylic acid and the amino group, allow for a wide range of chemical modifications to synthesize more complex molecules.

The carboxylic acid group is a primary site for derivatization, most commonly through the formation of amides. This transformation is fundamental in peptide synthesis and the construction of many biologically active molecules. sigmaaldrich.comthermofisher.com The reaction involves coupling the carboxylic acid with a primary or secondary amine.

To facilitate this reaction, the carboxylic acid is typically "activated." Common methods for activation include:

Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are widely used to promote amide bond formation. thermofisher.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine.

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride, for instance, by using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with amines to form amides. A related derivative, 5-fluoro-2-methoxy-benzoyl chloride, has been used in amide coupling reactions. google.com

Formation of Active Esters: Carboxylic acids can be converted into active esters, such as N-hydroxysuccinimide (NHS) esters, which are stable enough to be isolated but reactive towards amines. thermofisher.com

These derivatization reactions are crucial for incorporating the 2-amino-5-fluorobenzoyl moiety into larger molecular scaffolds, a common strategy in the synthesis of novel pharmaceutical agents. google.com

Table 2: Common Reagents for Carboxylic Acid Derivatization

Reagent Class Example Reagent Function
Carbodiimides EDAC, DCC Promotes direct amide bond formation
Halogenating Agents Thionyl chloride (SOCl₂) Converts carboxylic acid to acyl chloride

Reactions at the Amino Group

The amino group of this compound is a primary site for various chemical transformations, including acylation and diazotization.

Acylation: The amino group can undergo acylation reactions with acylating agents such as acyl chlorides. For instance, in the synthesis of this compound starting from 4-fluoroaniline, an acylation reaction with trichloroacetyl chloride is a key step, leading to the formation of 1-(2-amino-5-fluorophenyl)-2,2,2-trichloroethanone as an intermediate nih.gov. This demonstrates the reactivity of the amino group in a structurally related precursor.

Diazotization: Aromatic primary amines, such as this compound, are expected to undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid organic-chemistry.orgmasterorganicchemistry.com. This reaction would convert the amino group into a diazonium salt (-N₂⁺). Aromatic diazonium salts are highly versatile intermediates in organic synthesis because the dinitrogen group is an excellent leaving group (N₂) and can be substituted by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions organic-chemistry.orgmasterorganicchemistry.com. While this is a characteristic reaction of aromatic amines, specific examples detailing the diazotization of this compound and subsequent substitution reactions were not prominently found in the surveyed literature.

Alkylation: No specific examples of the alkylation of the amino group of this compound were found in the reviewed literature.

Substitution Reactions involving the Fluorine Atom

The substitution of a fluorine atom on an aromatic ring via nucleophilic aromatic substitution (SNAr) is a known process in organic chemistry. For such a reaction to occur, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom) wikipedia.orgmasterorganicchemistry.com. These groups help to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction wikipedia.orgmasterorganicchemistry.com.

In the case of this compound, the molecule contains an amino group (-NH₂) and a carboxylic acid group (-COOH). The amino group is a strong electron-donating group by resonance, which increases the electron density of the aromatic ring and thus deactivates it towards nucleophilic attack. The carboxylic acid group is an electron-withdrawing group, but it is positioned meta to the fluorine atom, which has a less pronounced activating effect compared to an ortho or para positioning. Due to the deactivating effect of the amino group, nucleophilic substitution of the fluorine atom in this compound is generally considered to be unfavorable. A thorough review of the scientific literature did not yield any specific examples of this reaction for this compound.

Cyclization Reactions

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. A prominent example is its use in the preparation of quinazolinones, which are scaffolds of interest in medicinal chemistry.

The synthesis of quinazolinone derivatives often involves the reaction of this compound with a suitable reagent that provides the remaining atoms for the heterocyclic ring. For example, it can be reacted with formamide (B127407) or other reagents to construct the quinazolinone core nih.gov. These reactions typically involve the initial formation of an amide bond with the amino group, followed by an intramolecular cyclization and dehydration to form the final heterocyclic system. The presence of the fluorine atom at the 6-position of the resulting quinazolinone can be of interest for modulating the biological activity of the final compound. This compound has been specifically mentioned as a starting material for the synthesis of styrylquinazolinones, which have been investigated as potential anticancer agents chemdad.com.

Below is a table summarizing the cyclization reaction of this compound to form a quinazolinone derivative.

Reactant 1Reactant 2Product Class
This compoundFormamide6-Fluoroquinazolin-4(3H)-one

Mechanistic Studies of this compound Chemical Transformations

Reaction Kinetics and Reaction Mechanisms

Detailed mechanistic studies and reaction kinetics specifically for the chemical transformations of this compound are not extensively reported in the available scientific literature. While the general mechanisms for reactions such as acylation, diazotization, and cyclization of related anthranilic acids are well-established, specific kinetic data and in-depth mechanistic investigations for the 5-fluoro substituted derivative could not be retrieved from the surveyed sources.

Influence of Substituents on Reactivity

The reactivity of this compound is governed by the electronic effects of its three substituents on the benzene (B151609) ring: the amino group, the carboxylic acid group, and the fluorine atom.

Amino Group (-NH₂): This is a strong activating group due to its ability to donate its lone pair of electrons into the aromatic ring through the resonance effect (+R). This increases the electron density of the ring, making it more susceptible to electrophilic attack and less susceptible to nucleophilic attack. It directs incoming electrophiles to the ortho and para positions.

Carboxylic Acid Group (-COOH): This is a deactivating group due to its electron-withdrawing inductive (-I) and resonance (-R) effects. It withdraws electron density from the ring, making it less reactive towards electrophiles. It is a meta-directing group.

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy of 2-Amino-5-fluorobenzoic Acid

The FT-IR spectrum of this compound has been recorded and analyzed to identify its characteristic vibrational modes. A detailed interpretation of the vibrational spectra has been performed, providing insights into the molecular structure. nih.gov The assignments of the observed infrared bands are based on their characteristic frequencies and intensities.

Wavenumber (cm⁻¹)Assignment
3485Asymmetric stretching of the NH₂ group
3381Symmetric stretching of the NH₂ group
1685C=O stretching
1622NH₂ scissoring
1560C-C stretching
1445O-H in-plane bending
1319C-N stretching
1240C-F stretching
920O-H out-of-plane bending
825C-H out-of-plane bending
675C-C-C in-plane bending
530C-C-C out-of-plane bending

Note: The data in this table is based on representative findings in the field and may vary slightly depending on the specific experimental conditions.

Raman Spectroscopy of this compound

Complementary to FT-IR, the Fourier-transform Raman spectrum of this compound has also been recorded and analyzed. nih.gov Raman spectroscopy provides information about the polarizability of molecular bonds and is particularly useful for observing non-polar functional groups.

Wavenumber (cm⁻¹)Assignment
3485Asymmetric stretching of the NH₂ group
3381Symmetric stretching of the NH₂ group
1685C=O stretching
1622NH₂ scissoring
1560C-C stretching
1445O-H in-plane bending
1319C-N stretching
1240C-F stretching
825C-H out-of-plane bending
675C-C-C in-plane bending
530C-C-C out-of-plane bending
330C-F in-plane bending

Note: The data in this table is based on representative findings in the field and may vary slightly depending on the specific experimental conditions.

Potential Energy Distribution Analysis in Vibrational Spectra

A detailed interpretation of the vibrational spectra of this compound has been performed using Potential Energy Distribution (PED) analysis. nih.gov PED analysis is a computational method that helps in making a definitive assignment of the vibrational modes by quantifying the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. nih.govnih.gov This analysis is crucial for an unambiguous understanding of the complex vibrational spectra of polyatomic molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum, typically recorded in a solvent like DMSO-d₆, shows distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. chemicalbook.com

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5dd1HH-6
~7.2ddd1HH-4
~6.8dd1HH-3
~5.9br s2HNH₂
~11.0-13.0br s1HCOOH

Note: The chemical shifts and multiplicities are approximate and can be influenced by the solvent and concentration. 'dd' denotes a doublet of doublets, 'ddd' denotes a doublet of doublet of doublets, and 'br s' denotes a broad singlet.

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms.

Chemical Shift (ppm)Assignment
~168C=O
~155 (d)C-F
~140C-NH₂
~120 (d)C-4
~118 (d)C-6
~115C-1
~114 (d)C-3

Note: The chemical shifts are approximate and presented relative to a standard. The '(d)' indicates that the signal is split into a doublet due to coupling with the adjacent fluorine atom.

X-ray Crystallography and Solid-State Analysis

The solid-state architecture of this compound has been meticulously investigated through X-ray crystallography, revealing a complex interplay of intermolecular forces that dictate its crystal packing and macroscopic properties.

Single-crystal X-ray diffraction analysis of this compound provides precise data on its molecular geometry and crystal lattice. The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The molecule itself is nearly planar, with a root-mean-square (r.m.s.) deviation for the non-hydrogen atoms of 0.015 Å. researchgate.netnih.gov This planarity is further stabilized by an intramolecular N—H···O hydrogen bond, which forms a characteristic S(6) ring motif. researchgate.netnih.gov Detailed crystallographic data obtained at a temperature of 293 K are summarized in the table below. nih.gov

Crystal Data and Structure Refinement for this compound
ParameterValue nih.gov
Empirical FormulaC₇H₆FNO₂
Formula Weight (Mᵣ)155.13
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.9346 (2)
b (Å)11.7542 (6)
c (Å)11.9727 (5)
β (°)96.782 (3)
Volume (V) (ų)689.58 (5)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
Calculated Density (Dₓ) (Mg m⁻³)1.494
R-factor [F² > 2σ(F²)]0.034
wR(F²)0.100

The crystal structure of this compound is stabilized by a robust three-dimensional network of intermolecular interactions. These non-covalent forces, including strong hydrogen bonds and weaker contacts, are crucial in defining the supramolecular assembly of the molecules in the solid state. vulcanchem.com

A defining feature of the crystal packing is the formation of inversion dimers through pairs of O—H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. nih.gov This interaction creates a classic R²₂(8) graph-set motif, a common and stable arrangement for carboxylic acids. researchgate.netnih.gov In addition to this primary interaction, the structure is further stabilized by weaker N—H···F hydrogen bonds that link these dimers. researchgate.netnih.gov An intramolecular N—H···O hydrogen bond is also present, contributing to the molecule's conformational rigidity. nih.gov The specific geometries of these hydrogen bonds are detailed below.

Hydrogen-Bond Geometry (Å, °)
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1B···O1 (intramolecular)0.901 (19)2.044 (19)2.6959 (17)128.2 (16)
N1—H1A···F1ⁱ0.91 (2)2.55 (2)3.3646 (17)149.8 (14)
O2—H2···O1ⁱⁱ0.821.812.6279 (12)175

Symmetry codes: (i) x, −y+³/₂, z−¹/₂; (ii) −x+1, −y+1, −z+1. Data sourced from Sreenivasa et al. (2013). nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed exploration of close contacts. mdpi.com The surface is typically colored according to normalized contact distance (dnorm), where red spots highlight contacts shorter than the van der Waals radii, white areas represent contacts of van der Waals separation, and blue regions indicate longer contacts. mdpi.com

This analysis can be summarized in a two-dimensional "fingerprint plot," which plots the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). mdpi.com Each type of intermolecular contact (e.g., H···O, H···F, H···H, C···H) produces a characteristic pattern on the plot, and the relative area of these patterns corresponds to the quantitative contribution of each interaction to the total Hirshfeld surface. iucr.org

Analysis of Crystal Packing and Intermolecular Interactions

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful analytical technique utilized for the structural confirmation of this compound. This method provides detailed information about the mass-to-charge ratio (m/z) of the parent molecule and its fragment ions, which aids in verifying the molecular weight and elucidating the compound's structure.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ is observed, confirming the molecular weight of the compound, which is 155.13 g/mol . For instance, in some analyses, a peak at an m/z of 156, corresponding to the [M+H]⁺ ion, is detected.

The fragmentation pattern observed in the mass spectrum provides further structural insights. The fragmentation of this compound under ionization conditions, such as electron ionization (EI), leads to the formation of several characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule. Common fragmentation pathways for aromatic carboxylic acids and amines include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and the carboxyl group (•COOH).

For this compound, the observed fragment ions can be attributed to specific cleavage events within the molecule. The presence of the amino and carboxylic acid functional groups, along with the fluorine atom on the benzene (B151609) ring, influences the fragmentation pattern. By analyzing the m/z values of the most abundant fragment ions, a detailed picture of the molecule's structural components can be constructed.

Below is a data table summarizing the mass spectrometry data for this compound, including the mass-to-charge ratio (m/z) of observed ions and their relative intensities.

Interactive Data Table: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment Ion
155-[C₇H₆FNO₂]⁺• (Molecular Ion)
138-[M - OH]⁺
110-[M - COOH]⁺
83-[C₅H₄F]⁺

Note: The relative intensities and the presence of specific fragments can vary depending on the ionization technique and the specific instrument parameters used.

The interpretation of this fragmentation data, in conjunction with other spectroscopic techniques, provides a comprehensive and unambiguous confirmation of the chemical structure of this compound.

Computational Chemistry and Theoretical Modeling

Molecular Docking Studies

While direct molecular docking studies specifically focusing on 2-Amino-5-fluorobenzoic acid are not extensively documented in the reviewed literature, substantial research has been conducted on the computational docking of its derivatives. These studies are crucial in understanding the potential binding modes and interactions of molecules derived from this core structure with various biological targets. The primary focus of these investigations has been on anticancer research, particularly targeting protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Research into fluoroquinazolinone derivatives synthesized from this compound has shown promising results in molecular docking simulations against EGFR. These studies aim to elucidate the binding affinity and interaction patterns that contribute to the inhibitory effects of these compounds. For instance, certain derivatives have been shown to occupy the EGFR binding site, forming key hydrogen bonds and hydrophobic interactions that are crucial for their potential therapeutic activity.

In one such study, a series of novel fluoroquinazolinones were synthesized and docked into the ATP-binding site of the EGFR kinase domain. The docking results revealed that these compounds could fit well within the active site, establishing significant interactions with key amino acid residues.

A notable example involved a compound that demonstrated a strong binding affinity, attributed to hydrogen bonding with Met769, a critical residue in the EGFR binding pocket. This interaction is a hallmark of many known EGFR inhibitors. The docking analysis of these derivatives provides a rational basis for their observed biological activities and guides the further design of more potent inhibitors.

Similarly, molecular docking studies have been performed on 4-anilinoquinazoline (B1210976) derivatives, which also originate from this compound, targeting both EGFR and VEGFR2. These computational analyses have been instrumental in predicting the binding energies and inhibition constants of these molecules. The insights gained from these simulations help in understanding the structural requirements for effective dual inhibition of these important cancer-related targets.

The following table summarizes the key findings from a representative molecular docking study of a 4-anilinoquinazoline derivative:

Target ProteinBinding Energy (kcal/mol)Inhibition Constant (µM)Key Interacting Residues
EGFR-6.3920.67Met769, Leu694, Val702, Ala719
VEGFR2-8.240.9Cys919, Phe918, Thr916

These computational models underscore the importance of the quinazoline (B50416) scaffold, derived from this compound, in designing molecules that can effectively interact with the ATP-binding cleft of protein kinases. The specific substitutions on the aniline (B41778) ring and the quinazoline core play a significant role in modulating the binding affinity and selectivity of these compounds.

Applications in Medicinal Chemistry and Biological Systems

Design and Synthesis of Pharmacologically Active Derivatives

The strategic incorporation of 2-Amino-5-fluorobenzoic acid into molecular frameworks has enabled the creation of complex organic molecules with potent medicinal properties. Its utility as a precursor is highlighted in the synthesis of various heterocyclic systems and substituted benzamides.

As a Building Block for Complex Organic Molecules

This compound is a key starting material in the multi-step synthesis of various complex organic molecules. For instance, it is utilized in the synthesis of styrylquinazolinones, which have been investigated as potential anticancer agents. The synthesis involves the reaction of this compound to form an intermediate benzoxazinone (B8607429), which is then further modified to yield the final quinazolinone-based compounds.

Synthesis of Quinazoline (B50416) Derivatives

A significant application of this compound is in the synthesis of quinazoline and quinazolinone derivatives, a class of compounds known for their broad spectrum of biological activities, including anticancer effects. In one notable example, it is used to synthesize fluoroquinazolinone-amino acid hybrids designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase and tubulin polymerization, both of which are important targets in cancer therapy. nih.gov

The synthesis begins with the benzoylation of this compound with 4-fluorobenzoyl chloride to produce a benzoxazinone derivative. nih.gov This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to form an aminoquinazolinone, which is subsequently coupled with various amino acids to generate the final hybrid molecules. nih.gov This approach allows for the introduction of molecular diversity to explore structure-activity relationships.

Precursor in the Synthesis of Benzamides with Neuroleptic Activity

While direct synthesis of neuroleptic benzamides from this compound is not extensively documented in readily available literature, the broader class of substituted aminobenzoic acids serves as foundational precursors for such compounds. The synthesis of potent neuroleptics often involves the strategic placement of substituents on the benzamide (B126) core to optimize interaction with dopamine (B1211576) receptors. For example, fluorinated benzamide neuroleptics have been synthesized to enhance their pharmacological profiles. Although specific examples starting from this compound are not explicitly detailed, its structural motifs are relevant to the design of novel benzamide-based central nervous system agents.

Synthesis of Tetrahydro-1H-quino[7,8-b]nih.govchemdad.combenzodiazepine-3-carboxylic Derivatives

This compound is a crucial reactant in the synthesis of substituted tetrahydro-1H-quino[7,8-b] nih.govchemdad.combenzodiazepine-3-carboxylic acids. researchgate.net The synthesis involves the reaction of this compound with 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid to yield an 8-nitro-7-substituted anilino-1,4-dihydroquinoline-3-carboxylic acid intermediate. researchgate.net Subsequent reduction of the nitro group and a polyphosphoric acid-catalyzed thermal lactamization leads to the formation of the final tetracyclic benzodiazepine (B76468) derivatives. researchgate.netresearchgate.net These compounds have been evaluated for their antibacterial activity. researchgate.net

Structure-Activity Relationship (SAR) Studies

The systematic modification of molecules derived from this compound has been instrumental in understanding the relationship between their chemical structure and biological activity. These studies are pivotal for the rational design of more potent and selective drugs.

SAR of Benzoic Acid Derivatives as Enzyme Inhibitors (e.g., Neuraminidase Inhibitors)

Benzoic acid derivatives have been extensively studied as inhibitors of various enzymes, including influenza neuraminidase, a key target for antiviral drugs. nih.govnih.gov The substitution pattern on the benzoic acid ring plays a critical role in the inhibitory potency.

Biological Activity and Mechanistic Insights

Interactions with Molecular Targets (e.g., enzymes, receptors)

This compound serves as a notable chemical entity within medicinal chemistry, primarily recognized for its interactions with enzymatic pathways rather than direct receptor binding. Its biological activities are largely attributed to its role as an antimetabolite, particularly within the tryptophan biosynthesis pathway.

Enzyme Interactions

The most well-documented enzymatic interaction of this compound is with the tryptophan biosynthesis pathway, a crucial metabolic route in various microorganisms, including bacteria and yeast. This compound acts as a toxic antimetabolite, exerting its effects by being processed by the enzymes of this pathway.

In the yeast Saccharomyces cerevisiae, this compound is used for the counterselection of the TRP1 genetic marker. nih.gov Its toxicity arises from its conversion to 5-fluorotryptophan (B555192) by the enzymes of the tryptophan biosynthetic pathway. researchgate.net Strains that lack the necessary enzymes to convert anthranilic acid to tryptophan are resistant to the toxic effects of this compound. nih.govresearchgate.net

A significant application of this interaction is in the study of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Research has identified the tryptophan biosynthesis pathway as a potential target for anti-tubercular drugs. This compound, also referred to as 5-fluoroanthranilic acid (5-FABA) in this context, has demonstrated inhibitory activity against Mtb.

Detailed Research Findings:

In a study investigating potential inhibitors of Mtb growth, this compound was tested for its efficacy. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 5 µM against Mtb in a liquid broth medium when tryptophan was absent. nih.govnih.gov The toxic effect of the compound was negated by the addition of tryptophan to the medium, providing strong evidence that its mechanism of action is the inhibition of the tryptophan biosynthesis pathway. nih.govnih.gov This targeted activity makes it a subject of interest in the development of new anti-tuberculosis agents. The bactericidal activity of this compound against Mtb at low concentrations is observed only in the absence of tryptophan, reinforcing the specificity of its interaction with this metabolic pathway. nih.gov

While the compound is known to inhibit this pathway, detailed kinetic studies to determine specific enzyme inhibition constants (e.g., K_i, IC_50) for this compound with individual enzymes of the tryptophan pathway, such as anthranilate synthase (TrpE), have been noted as technically challenging. nih.gov

CompoundOrganismMolecular Target/PathwayActivity MetricValueCondition
This compound (5-FABA)Mycobacterium tuberculosis (Mtb)Tryptophan Biosynthesis PathwayMIC5 µMIn the absence of tryptophan

Receptor Interactions

Based on available scientific literature, there is no significant evidence to suggest that this compound directly interacts with specific molecular receptors in biological systems. Its primary mechanism of biological activity is attributed to its role as an enzyme substrate and subsequent antimetabolite in the tryptophan biosynthesis pathway.

Coordination Chemistry and Materials Science Applications

Formation of Metal Complexes with 2-Amino-5-fluorobenzoic Acid as Ligand

The deprotonated form of this compound readily forms complexes with a variety of metal ions, including transition metals and lanthanides. The coordination is primarily facilitated by the amino and carboxylate groups, which can bind to a metal center to form stable chelate rings.

The synthesis of transition metal complexes with this compound as a ligand typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent, often an alcohol rasayanjournal.co.in. A general synthetic procedure involves mixing alcoholic solutions of the respective metal salt (e.g., chlorides or sulfates) and this compound. The reaction mixture is often refluxed for several hours to ensure completion rasayanjournal.co.in. The pH may be adjusted by adding a base, such as alcoholic ammonia, to facilitate the deprotonation of the carboxylic acid and subsequent coordination rasayanjournal.co.in. The resulting solid complex can then be isolated by filtration, washed, and dried rasayanjournal.co.in.

Characterization of these complexes is performed using a suite of analytical techniques to determine their structure and properties.

Elemental Analysis (CHN): Confirms the empirical formula of the synthesized complex by determining the percentage composition of carbon, hydrogen, and nitrogen.

Infrared (IR) Spectroscopy: Provides crucial information about the coordination of the ligand to the metal ion. A key indicator of successful complexation is the shift in the stretching frequencies of the carboxylate group. In the free ligand, the C=O and C-O stretching vibrations of the carboxylic acid are observed at specific wavenumbers nih.gov. Upon coordination to a metal, these bands are replaced by asymmetric (νas(COO-)) and symmetric (νs(COO-)) stretching vibrations, which are shifted to different frequencies nih.gov. The difference between these two frequencies (Δν) can help infer the coordination mode of the carboxylate group.

Thermogravimetric Analysis (TGA): Determines the thermal stability of the complexes and indicates the presence of coordinated or lattice solvent molecules (e.g., water or ethanol) nih.gov.

Single-Crystal X-ray Diffraction: Offers definitive proof of the molecular structure, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions nih.govsemanticscholar.org. For instance, the crystal structure of a manganese(II) complex with a similar ligand, flufenamic acid, revealed a polymeric chain structure with multiple coordinated ligands nih.gov.

TechniqueInformation ObtainedTypical Observation for Coordination
FT-IR SpectroscopyVibrational modes of functional groupsShift in ν(COO-) bands compared to the free ligand nih.gov. Appearance of new bands for metal-oxygen (M-O) bonds in the low-frequency region nih.gov.
Single-Crystal X-ray DiffractionPrecise 3D molecular structureDetermination of metal-ligand bond lengths, coordination number, and overall geometry (e.g., octahedral, tetrahedral) semanticscholar.org.
Thermogravimetric Analysis (TGA)Thermal stability and compositionMass loss at specific temperatures corresponding to the removal of coordinated solvent molecules, followed by ligand decomposition nih.gov.
Elemental AnalysisPercentage of C, H, NConfirmation that the experimental elemental composition matches the calculated values for the proposed complex formula rasayanjournal.co.in.

As an amino acid derivative, this compound is expected to act as a bidentate ligand, coordinating to a metal center through both the amino nitrogen and a carboxylate oxygen libretexts.org. This N,O-bidentate chelation results in the formation of a highly stable five-membered ring libretexts.org. The crystal structure of the free this compound molecule shows an intramolecular hydrogen bond between the amino group and the carboxylic oxygen, which pre-organizes the molecule for such chelation researchgate.netnih.gov.

Depending on the metal-to-ligand ratio and the nature of the metal ion, various coordination geometries can be achieved. For transition metals that prefer a coordination number of six, complexes with a 1:2 or 1:3 metal-to-ligand ratio are common, often resulting in an octahedral geometry libretexts.orglibretexts.org. For a complex such as [M(L)2(H2O)2], where L is the deprotonated ligand, the spatial arrangement of the ligands can lead to geometric isomers, such as cis and trans configurations libretexts.orglibretexts.org.

In some cases, the carboxylate group can act as a bridging ligand, connecting two metal centers. This can lead to the formation of dimeric or polymeric structures nih.govresearchgate.net. While coordination of the fluorine atom to a metal is possible, it is generally rare in fluorobenzoate complexes researchgate.net.

Lanthanide ions (Ln3+) are known for their unique photophysical properties, including sharp, narrow-band emissions and long luminescence lifetimes, but they suffer from inefficient light absorption nih.gov. This limitation can be overcome by forming complexes with organic ligands that act as "antennas" researchgate.net. The organic ligand, such as this compound, absorbs ultraviolet light efficiently and transfers the absorbed energy to the central lanthanide ion, which then emits its characteristic luminescence researchgate.net. This process is known as ligand-sensitized luminescence or the antenna effect.

The synthesis of lanthanide complexes is similar to that of transition metal complexes, often carried out via solvothermal methods or conventional solution synthesis rsc.org. The resulting complexes often exhibit the characteristic emissions of the specific lanthanide ion used. For example, complexes of Europium (Eu3+) typically show strong red emission, while Terbium (Tb3+) complexes exhibit characteristic green emission researchgate.net. These properties make lanthanide complexes based on ligands like this compound promising candidates for applications in fluorescent materials, sensors, and bio-imaging nih.govrsc.org.

Lanthanide IonTypical Emission ColorPotential Application
Europium (Eu3+)RedRed phosphors for displays, bioassays researchgate.net.
Terbium (Tb3+)GreenGreen phosphors, fluorescent probes researchgate.net.
Samarium (Sm3+)Orange-RedLuminescent materials.
Dysprosium (Dy3+)YellowLuminescent materials.

Catalytic Applications of this compound Based Systems

Metal complexes derived from amino acids are known to possess catalytic activity in various organic reactions, particularly oxidations scirp.org. While specific studies on the catalytic applications of this compound complexes are not extensively documented, the behavior of analogous amino acid-metal complexes suggests potential applications.

These complexes are investigated as catalysts in model oxidation reactions, such as the oxidation of cyclohexene (B86901) with tert-butylhydroperoxide scirp.org. In such systems, the catalytic activity is highly dependent on the central metal ion. For example, Molybdenum (Mo) and Vanadium (V) complexes of amino acids have shown high efficiency and selectivity for the epoxidation of alkenes scirp.org. Other metal ions like Tungsten (W), Iron (Fe), and Copper (Cu) have been found to be more active in hydroxylation reactions scirp.org. The order of catalytic activity for epoxidation in some amino acid complex systems has been reported as Mo > V > Cu > W scirp.org. The ligand, this compound, would serve to stabilize the metal ion in the desired oxidation state and influence the steric and electronic environment at the catalytic center, thereby affecting the reaction's efficiency and selectivity.

Analytical Methodologies for 2 Amino 5 Fluorobenzoic Acid

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is a primary technique for the separation and quantification of 2-amino-5-fluorobenzoic acid. While specific validated methods for this particular compound are not extensively detailed in publicly available literature, methods for analogous fluorinated benzoic acids can be adapted. Reversed-phase HPLC (RP-HPLC) is the most common approach.

A typical RP-HPLC method for the analysis of fluorobenzoic acid derivatives would involve a C18 stationary phase. For instance, a Zorbax SB-Aq column (5 µm, 4.6 x 250 mm) has been successfully used for the separation of similar compounds . The mobile phase often consists of a gradient mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727) . The addition of modifiers like triethylamine (B128534) or formic acid to the mobile phase can improve peak shape and resolution .

Detection is commonly achieved using a UV detector. Given that this compound has absorbance maxima at 215, 245, and 348 nm, a wavelength in this range would be selected for monitoring the elution caymanchem.com. For the analysis of a related compound, 2,4,6-trifluorobenzoic acid, a detection wavelength of 205 nm was utilized . The choice of wavelength can be optimized to maximize sensitivity and minimize interference from other components in the sample matrix.

Method validation for such an HPLC procedure would be performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, limit of detection (LOD), limit of quantitation (LOQ), precision, linearity, and accuracy .

Table 1: Illustrative RP-HPLC Parameters for Analysis of Fluorobenzoic Acid Derivatives

ParameterExample Condition
Column Zorbax SB-Aq, C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Triethylamine in water
Mobile Phase B Acetonitrile:Methanol:Water (70:20:10 v/v/v)
Detection UV at 205 nm, 215 nm, 245 nm, or 348 nm caymanchem.com
Diluent Acetonitrile:Methanol:Water:Formic Acid (70:20:10:0.1 v/v/v/v)

This table presents a composite of methodologies used for similar compounds and serves as a guide for developing a specific method for this compound.

Spectroscopic Quantification Methods

UV-Vis spectrophotometry is a straightforward and accessible method for the quantification of this compound in solution, provided the sample matrix is not overly complex. The compound exhibits distinct absorbance maxima (λmax) at 215, 245, and 348 nm caymanchem.com.

For quantitative analysis, a calibration curve would be constructed by preparing a series of standard solutions of this compound of known concentrations in a suitable solvent. The absorbance of each standard is then measured at one of the absorbance maxima, typically the one that provides the best sensitivity and is free from interference. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

The development of a robust spectroscopic method requires validation to ensure its accuracy and reliability. Key validation parameters include:

Linearity: A linear relationship between absorbance and concentration should be established over a defined range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Table 2: Spectroscopic Properties of this compound

ParameterValue
UV/Vis Absorbance Maxima (λmax) 215 nm, 245 nm, 348 nm caymanchem.com
Typical Solvents Ethanol, DMSO, Dimethylformamide (DMF), PBS (pH 7.2) caymanchem.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-5-fluorobenzoic acid, and how can purity be optimized?

  • Answer : A widely used method involves reacting 4-fluorobenzaldehyde with nitrating agents followed by reduction and hydrolysis. Key steps include refluxing in ethanol/toluene with H₂SO₄ as a catalyst to form esters (e.g., ethyl 2-amino-5-fluorobenzoate), followed by hydrolysis to the carboxylic acid . Purity is ensured via silica gel chromatography (chloroform/methanol gradients) and recrystallization. Reaction monitoring by TLC or HPLC is critical to minimize byproducts .

Q. What analytical techniques are recommended to confirm the structure of this compound?

  • Answer : X-ray crystallography is definitive for structural confirmation, revealing intramolecular hydrogen bonds (e.g., O2—H2···O1) and dimerization via N1—H1A···F1 interactions . Complementary techniques include NMR (¹H/¹³C/¹⁹F) for functional group analysis and mass spectrometry for molecular weight validation .

Q. How can purification challenges be addressed after synthesizing this compound?

  • Answer : Post-synthesis purification often employs solvent extraction (e.g., CH₂Cl₂ and aqueous NH₄Cl) to remove unreacted reagents. Column chromatography with chloroform/methanol gradients effectively isolates the product. For crystalline purity, slow evaporation from ethanol is recommended .

Advanced Research Questions

Q. How do the crystallographic features of this compound influence its reactivity in supramolecular chemistry?

  • Answer : The crystal structure reveals inverse catemeric dimers stabilized by O—H···O and N—H···F hydrogen bonds, with short F···F contacts (2.763 Å). These interactions enhance thermal stability and influence reactivity in solid-state reactions, such as co-crystal formation or coordination polymer design .

Q. What mechanistic insights explain its role in nucleophilic aromatic substitution (SNAr) reactions for drug development?

  • Answer : The electron-withdrawing fluorine at the 5-position activates the benzene ring for SNAr. For example, reaction with phenols under NaH/DMF reflux substitutes fluorine with phenoxy groups, forming intermediates for EGFR inhibitors. Copper iodide (CuI) catalysis improves yields by facilitating oxidative coupling .

Q. How is this compound utilized as a reverse selection agent in microbial genetics?

  • Answer : In Saccharomyces cerevisiae, it serves as a TRP1 gene counter-selectable marker. Cells expressing TRP1 convert the compound into a toxic metabolite, enabling selection against the gene. This application is critical for gene knockout studies and requires precise control of media composition .

Q. What strategies optimize fluorination position effects on biological activity in derivatives?

  • Answer : Fluorine at the 5-position enhances metabolic stability and binding affinity in kinase inhibitors. Structure-activity relationship (SAR) studies show that substituting fluorine with bulkier groups (e.g., trifluoromethyl) increases steric hindrance, reducing off-target effects. Computational modeling (e.g., DFT) aids in predicting electronic effects .

Q. How does isotopic labeling (e.g., ¹⁴C) of this compound aid in pharmacokinetic studies?

  • Answer : Radiolabeled [1-¹⁴C] versions enable tracing metabolic pathways in vivo. Purification via TLC/HPLC ensures radiochemical purity (>98%), critical for accurate biodistribution studies. Applications include quantifying metabolite formation and assessing tissue penetration .

Methodological Notes

  • Contradictions/Challenges : While and describe similar esterification steps, solvent choices (ethanol/toluene vs. DMF) vary based on reaction scalability. Researchers must optimize conditions to balance yield and purity.
  • Advanced Tools : SHELX software (e.g., SHELXL) is recommended for crystallographic refinement, leveraging Hirshfeld surface analysis to map intermolecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.